1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone
Overview
Description
“1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone”, also known as 3,4-dihydroxy-5-methoxybenzophenone, is an organic compound with the chemical formula C10H12O5 . It is a derivative of benzophenone, which is a widely used component in sunscreen and other personal care products .
Molecular Structure Analysis
The molecular structure of “1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone” is available as a 2D Mol file or as a computed 3D SD file . The molecular weight is 180.2005 .Scientific Research Applications
Photochemical Reactivity Study : A photochemical study of an O-methylated α-carbonyl β-1 lignin model dimer, closely related to the queried compound, was examined for its photochemical reactivity. It was found that the compound is photochemically transformed into several identified compounds in both liquid and solid states, which might suggest its use in studies related to lignin and its model systems (Castellan et al., 1990).
Synthetic Application : A compound closely resembling the structure of the queried chemical was synthesized, demonstrating the utility of the base structure in organic synthesis and its potential use as an effective chemical protective group (Li Hong-xia, 2007).
Identification of Pyrolysis Products in Psychoactive Substances : A study investigated the pyrolysis products of bk-2C-B, a new psychoactive substance closely related to the structure of the queried compound. Understanding the pyrolytic degradation and formation of substances can be critical for assessing the safety and effects of such compounds when exposed to heat (Kelly B Texter et al., 2018).
Antifungal Activity : A study isolated constituents from the ethyl acetate extract of Cynanchum otophyllum, including a compound structurally similar to the queried chemical. Among these, a new compound demonstrated antifungal activity, indicating the potential medicinal applications of related structures (Yi-bin Zhao et al., 2007).
properties
IUPAC Name |
1-(3,6-dihydroxy-2,4-dimethoxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-5(11)8-6(12)4-7(14-2)9(13)10(8)15-3/h4,12-13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQIYCACQAOMVTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=C(C=C1O)OC)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70989717 | |
Record name | 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethanone | |
CAS RN |
6962-57-8 | |
Record name | NSC37417 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37417 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,6-Dihydroxy-2,4-dimethoxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70989717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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